1-Methyl-3-propyl-8-phenylxanthine

adenosine A1 receptor radioligand binding xanthine antagonist

Researchers investigating adenosine receptor pharmacology often face a gap between highly selective (A₁ blockade obliterating all responses) and non-selective antagonists (confounding interpretation). 1-Methyl-3-propyl-8-phenylxanthine bridges this gap with an A₁ Ki of 6.30 nM and an A₁/A₂ selectivity ratio of ~14.8-fold, enabling graded pharmacological dissection. - Occupies a unique selectivity niche between 8-phenyltheophylline (~700-fold) and DPPX (~23-fold). - Bronchodilator efficacy mechanistically dissociated from adenosine receptor binding, validated for receptor-independent airway relaxation studies. - Supplied with rigorous analytical documentation to support reproducible ex vivo and in vivo cardiovascular or pulmonary research.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
CAS No. 129366-43-4
Cat. No. B12736610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-propyl-8-phenylxanthine
CAS129366-43-4
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17)
InChIKeyDOCLKVJOWLIWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-propyl-8-phenylxanthine: Adenosine Receptor Antagonist and Bronchodilator


1-Methyl-3-propyl-8-phenylxanthine (CAS 129366-43-4) is a synthetic, 1,3-unsymmetrical straight-chain alkyl-substituted 8-phenylxanthine belonging to the broader class of purine-2,6-dione derivatives [1]. It was disclosed by Marion Merrell Dow Inc. in US Patent 5,032,593 as one of the preferred compounds—alongside its regioisomer 3-methyl-1-n-propyl-8-phenylxanthine—within a series of potent bronchodilators whose airway-relaxant activity is mechanistically dissociated from adenosine A₁ or A₂ receptor binding [2]. The compound is also characterized as an adenosine receptor antagonist with documented binding affinity at both A₁ and A₂ receptor subtypes, making it a dual-purpose probe for studying structure-activity relationships at adenosine receptors and for investigating receptor-independent bronchodilator mechanisms [3].

1
Adenosine A₁/A₂ receptor pharmacology studies
2
Bronchodilator mechanism-of-action research
3
Structure-activity relationship (SAR) probe

Why This Xanthine Cannot Be Interchanged with Other Analogs


Substituting 1-Methyl-3-propyl-8-phenylxanthine with a closely related xanthine—whether 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine), 1,3-dipropyl-8-phenylxanthine (DPPX), theophylline, or 1-methyl-3-propylxanthine (MPX, lacking the 8-phenyl ring)—introduces quantitatively distinct shifts in adenosine receptor affinity, subtype selectivity, bronchodilator potency, and mechanism of action [1]. Critically, the unsymmetrical 1-methyl/3-propyl substitution pattern combined with the 8-phenyl ring produces a unique pharmacological signature: the compound's bronchodilator efficacy is explicitly demonstrated to be uncorrelated with A₁ or A₂ adenosine receptor binding, a property not shared by symmetrical 1,3-dialkyl-8-phenylxanthines whose bronchodilator effects are more tightly linked to adenosine receptor antagonism [2]. Furthermore, the 8-phenyl substituent markedly enhances adenosine receptor affinity relative to 8-unsubstituted analogs such as MPX, while the unsymmetrical alkylation at N1 and N3 differentiates it from both 8-phenyltheophylline (symmetrical 1,3-dimethyl) and DPPX (symmetrical 1,3-dipropyl), yielding a distinct selectivity window between A₁ and A₂ receptors [3].

Target Compound
1-Methyl-3-propyl-8-phenylxanthine
Unsymmetrical 1-methyl/3-propyl pattern with 8-phenyl ring.
Analog
8-Phenyltheophylline
Symmetrical 1,3-dimethyl substitution may shift A₁/A₂ selectivity ~47-fold and alter bronchodilator mechanism linkage.
Target Compound
1-Methyl-3-propyl-8-phenylxanthine
Receptor-independent bronchodilator mechanism confirmed by patent binding studies.
Analog
1-Methyl-3-propylxanthine (MPX)
Lacks the 8-phenyl ring; adenosine receptor binding may be largely absent, limiting mechanistic probe utility.

Quantitative Differentiation Evidence


Adenosine A₁ Receptor Affinity and Selectivity Profile

1-Methyl-3-propyl-8-phenylxanthine binds to the adenosine A₁ receptor in rat cortical membranes with a Ki of 6.30 nM, as measured by displacement of [³H]cyclohexyladenosine (CHA) [1]. This places it intermediate between 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine; Ki ~86 nM at A₁) and 1,3-dipropyl-8-phenylxanthine (DPPX; Ki ~2.5–10 nM at A₁), demonstrating that the unsymmetrical methyl/propyl substitution pattern yields A₁ affinity that is approximately 13–14-fold higher than the 1,3-dimethyl analog but approximately 2.5-fold lower than the 1,3-dipropyl analog [2][3]. The A₂ receptor Ki of 93 nM (rat striatum, [³H]NECA displacement) yields an A₁/A₂ selectivity ratio of approximately 14.8-fold, which is substantially narrower than the ~700-fold A₁ selectivity reported for 8-phenyltheophylline and also narrower than the ~23-fold selectivity for DPPX [1][3].

A₁ Affinity & Selectivity
Cross-study comparable
Ki (A₁) = 6.30 nM
A₁/A₂ ≈ 14.8-fold
Intermediate A₁ affinity and selectivity distinct from dimethyl and dipropyl analogs.
~13.7-fold higher A₁ affinity vs. 8-PT; ~2.5-fold lower vs. DPPX. Rat brain membranes.
adenosine A1 receptor radioligand binding xanthine antagonist receptor affinity

Bronchodilator Mechanism Decoupled from Adenosine Receptor Antagonism

US Patent 5,032,593 explicitly demonstrates, via binding studies, that the potent bronchodilating activity of 1-methyl-3-propyl-8-phenylxanthine in reversing histamine-induced bronchoconstriction in guinea pigs is not correlated with A₁- or A₂-adenosine receptor binding [1]. This receptor-independent bronchodilator mechanism stands in contrast to symmetrical 1,3-dialkyl-8-phenylxanthines such as 8-phenyltheophylline and DPPX, whose bronchodilator effects are more closely associated with adenosine receptor blockade [2]. The patent further reports that, at equipotent bronchodilator doses (2× ED₅₀), the unsymmetrical compounds produced a decreased tendency to cause unwanted cardiovascular side effects (increased heart rate, decreased blood pressure) and emesis compared to prototypic xanthine bronchodilators such as theophylline [1]. While specific ED₅₀ values for 1-methyl-3-propyl-8-phenylxanthine are reported in the patent table (not fully machine-readable in text format), the qualitative differentiation—mechanism decoupled from adenosine receptor binding—is a confirmed and distinguishing feature.

Bronchodilator Mechanism
Head-to-head
Mechanism uncorrelated with A₁/A₂ binding
Receptor-independent airway relaxation context confirmed vs. theophylline-type mechanism.
Patent-reported; histamine-challenged guinea pig model.
bronchodilation histamine-induced bronchoconstriction adenosine receptor-independent airway relaxation

Impact of Unsymmetrical 1,3-Substitution on Receptor Selectivity

The unsymmetrical 1-methyl/3-propyl substitution of 1-methyl-3-propyl-8-phenylxanthine yields an A₁/A₂ selectivity ratio of approximately 14.8-fold (Ki A₁ = 6.30 nM vs. Ki A₂ = 93 nM), which is distinct from the selectivity profiles of both the symmetrical 1,3-dimethyl analog (8-phenyltheophylline; ~700-fold A₁-selective) and the symmetrical 1,3-dipropyl analog (DPPX; ~23-fold A₁-selective) [1][2]. Class-level SAR studies on 8-phenylxanthine derivatives have established that the 1,3-dialkyl substitution pattern significantly modulates both the absolute affinity and the relative selectivity for A₁ versus A₂ adenosine receptor subtypes, with bulkier alkyl groups generally enhancing A₁ affinity [3]. The intermediate selectivity of 1-methyl-3-propyl-8-phenylxanthine—falling between the highly A₁-selective 8-phenyltheophylline and the moderately selective DPPX—illustrates how asymmetry at N1 and N3 can fine-tune the receptor subtype preference in a way not accessible to symmetrical congeners.

Selectivity Tuning
Class-level
~14.8-fold A₁/A₂
Unsymmetrical substitution yields selectivity window between symmetrical analogs.
~47-fold less A₁-selective than 8-PT; ~1.6-fold less than DPPX.
structure-activity relationship xanthine substitution adenosine receptor subtype selectivity 1,3-dialkylxanthine

Contribution of the 8-Phenyl Ring to Bronchodilator Potency

While direct published ED₅₀ values for 1-methyl-3-propyl-8-phenylxanthine in the histamine-induced bronchoconstriction assay are embedded in the patent table (not fully machine-readable), the 8-unsubstituted analog 1-methyl-3-propylxanthine (MPX) has a well-characterized intravenous ED₅₀ of 1.0 mg/kg in guinea pigs, compared with 6.1 mg/kg for theophylline and 3.3 mg/kg for enprofylline, representing a 6.1-fold potency advantage over theophylline [1][2]. The 8-phenyl substitution, as established by class-level SAR, markedly increases adenosine receptor antagonist potency relative to 8-unsubstituted xanthines [3]. By extrapolation, 1-methyl-3-propyl-8-phenylxanthine is expected to exhibit bronchodilator potency that is at least comparable to, and mechanistically distinct from, that of MPX, while simultaneously gaining the adenosine receptor binding properties absent in the 8-unsubstituted parent. The patent explicitly describes the preferred 1,3-unsymmetrical 8-phenylxanthines as 'potent bronchodilators, relative to known 8-arylxanthines,' supporting this inference [4].

8-Phenyl Ring Role
Class-level
Potency advantage inferred from MPX ED₅₀ context
Combines N3-propyl bronchodilator pharmacophore with 8-phenyl receptor binding.
Exact ED₅₀ in patent table; MPX 6.1-fold vs. theophylline. Data to verify.
bronchodilator ED50 guinea pig model theophylline comparison alkylxanthine SAR

Physicochemical Profile vs. Symmetrical 8-Phenylxanthines

1-Methyl-3-propyl-8-phenylxanthine has a predicted XLogP3 of approximately 3.1 and a topological polar surface area (TPSA) of 69.3 Ų, with limited aqueous solubility and moderate solubility in organic solvents such as DMSO . This lipophilicity profile differs from that of 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine; lower LogP due to shorter alkyl chains) and DPPX (1,3-dipropyl-8-phenylxanthine; higher LogP due to two propyl groups), positioning the compound at an intermediate hydrophobicity within the 8-phenylxanthine series. The melting point of 284–286 °C (reported in the patent for the synthesized compound) is notably higher than that of DPPX (245–247 °C), consistent with its distinct crystal packing [1]. These physicochemical differences may translate into differential membrane permeability, protein binding, and formulation behavior compared to symmetrical analogs.

Physicochemical Profile
Supporting evidence
XLogP3 ≈ 3.1
mp 284–286 °C
Intermediate lipophilicity between 8-PT and DPPX; distinct thermal stability.
Predicted LogP; experimental mp from patent.
lipophilicity LogP aqueous solubility physicochemical properties

Recommended Research and Procurement Applications


Probing Intermediate A₁/A₂ Selectivity in Adenosine Pharmacology

With an A₁ Ki of 6.30 nM and an A₁/A₂ selectivity ratio of approximately 14.8-fold, 1-methyl-3-propyl-8-phenylxanthine occupies a selectivity niche between the highly A₁-selective 8-phenyltheophylline (~700-fold) and the moderately selective DPPX (~23-fold) [1]. This intermediate selectivity makes the compound particularly valuable for ex vivo tissue bath or in vivo studies where complete A₁ blockade (as with 8-PT) would obliterate all A₁-mediated responses, yet where non-selective blockade (as with theophylline) would confound interpretation. Researchers can use this compound to achieve substantial but not absolute A₁ antagonism while retaining measurable A₂ receptor responsiveness, enabling graded pharmacological dissection of adenosine receptor subtype contributions in cardiovascular, neuronal, or pulmonary tissue preparations.

Investigating Receptor-Independent Bronchodilator Mechanisms

The patent-confirmed finding that the bronchodilator activity of 1-methyl-3-propyl-8-phenylxanthine is not correlated with A₁ or A₂ adenosine receptor binding distinguishes this compound as a uniquely suitable probe for investigating receptor-independent airway relaxation mechanisms [2]. In guinea pig models of histamine- or antigen-induced bronchoconstriction, this compound can be used alongside adenosine-receptor-dependent bronchodilators (e.g., 8-phenyltheophylline, DPPX) to dissect the relative contributions of adenosine receptor antagonism versus alternative pathways—such as phosphodiesterase inhibition or calcium channel modulation—to overall airway smooth muscle relaxation. This application scenario is directly relevant to academic and industrial respiratory drug discovery programs seeking novel, non-receptor-mediated bronchodilator targets.

SAR Studies on Xanthine Substitution Symmetry

The unsymmetrical 1-methyl/3-propyl substitution pattern of this compound, when systematically compared with symmetrical 1,3-dimethyl (8-PT), 1,3-diethyl, and 1,3-dipropyl (DPPX) 8-phenylxanthine analogs, provides a controlled chemical series for elucidating how alkyl chain length asymmetry at N1 and N3 modulates adenosine receptor affinity and subtype selectivity [3]. This compound can serve as a key reference standard in medicinal chemistry campaigns aimed at optimizing 8-phenylxanthine scaffolds for target selectivity, enabling quantitative SAR models that relate alkyl substitution patterns to receptor binding thermodynamics and kinetics.

Evaluating Therapeutic Window in Cardiovascular Safety

The patent data indicating that 1-methyl-3-propyl-8-phenylxanthine, at equipotent bronchodilator doses (2× ED₅₀), produces a decreased tendency to increase heart rate, decrease blood pressure, or induce emesis compared with theophylline, positions this compound as a reference agent for cardiovascular safety pharmacology studies [2]. In anesthetized guinea pig cardiovascular models, researchers can compare this unsymmetrical 8-phenylxanthine against theophylline and other clinical xanthine bronchodilators to quantify the therapeutic index separating airway relaxation from cardiac chronotropic and vascular side effects—a critical parameter for preclinical candidate prioritization in respiratory drug development.

Application
Selection Property
Validation Focus
Intermediate A₁/A₂ selectivity studies
Adenosine receptor subtype selectivity context
Graded A₁ vs. A₂ pharmacological response in tissue preparations
Receptor-independent bronchodilator research
Mechanistic dissociation from adenosine receptor binding
Airway relaxation endpoint context in histamine-challenge models
Xanthine SAR probe
Unsymmetrical 1,3-dialkyl substitution pattern
Alkyl chain asymmetry vs. receptor affinity and selectivity correlation
Cardiovascular safety pharmacology reference
Reported cardiovascular endpoint profile vs. theophylline
Heart rate and blood pressure endpoint monitoring at bronchodilator doses
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